1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a phenyl ring substituted with an iodine atom and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and pyrrolidine.
Condensation Reaction: The 4-iodobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Contains a chlorine atom in place of iodine.
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Features a fluorine atom instead of iodine.
Uniqueness
1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can also serve as a handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C12H14INO |
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Molecular Weight |
315.15 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14INO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2 |
InChI Key |
ANHJTMVMVHARRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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